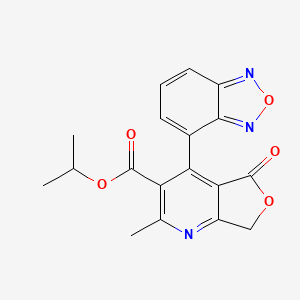

Dehydro Isradipine Lactone

Description

Significance of Dehydro Isradipine (B148454) Lactone in Pharmaceutical Research

The primary significance of Dehydro Isradipine Lactone in pharmaceutical research lies in its classification as an impurity and a derivative of Isradipine. pharmaffiliates.com0qy.com Isradipine is a dihydropyridine (B1217469) calcium channel blocker used to treat high blood pressure. drugs.com In the manufacturing and storage of Isradipine, impurities can arise, and regulatory bodies require the identification and characterization of these impurities to ensure the safety and efficacy of the final drug product. This compound is one such impurity that is monitored. pharmaffiliates.com

Furthermore, the study of compounds like this compound is vital for developing stable formulations of Isradipine. By understanding the degradation pathways that lead to the formation of this lactone, pharmaceutical scientists can devise strategies to minimize its presence, thereby enhancing the shelf-life and quality of the medication. It also serves as a reference standard in analytical chemistry for the quality control of Isradipine.

This compound as a Byproduct or Metabolite of Isradipine

This compound is recognized as both a potential byproduct of Isradipine's chemical synthesis and a metabolite. drugs.comjasulib.org.kg During the synthesis of Isradipine, side reactions or degradation of the main compound can lead to the formation of various impurities, including this compound.

From a biological perspective, when Isradipine is administered, it undergoes extensive metabolism in the body before excretion. drugs.com The metabolic processes, primarily occurring in the liver, transform Isradipine into several other compounds. While the mono acids of the pyridine (B92270) derivative and a cyclic lactone product are the major metabolites, this compound is also a known derivative. 0qy.comdrugs.com The body's enzymatic reactions can lead to the dehydrogenation and lactonization of the Isradipine molecule, resulting in the formation of this compound. The characterization of such metabolites is a fundamental aspect of pharmacology and toxicology, as it helps in understanding the complete lifecycle of a drug within an organism.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅N₃O₅ | pharmaffiliates.comscbt.com |

| Molecular Weight | 353.33 g/mol | pharmaffiliates.comscbt.com |

| CAS Number | 1076199-91-1 | pharmaffiliates.comnih.gov |

| Appearance | Pale Yellow Solid | |

| Melting Point | 160-163°C | |

| IUPAC Name | propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5/c1-8(2)25-18(23)13-9(3)19-12-7-24-17(22)15(12)14(13)10-5-4-6-11-16(10)21-26-20-11/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBPHSXEFQBNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC4=NON=C43)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652534 | |

| Record name | Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-91-1 | |

| Record name | Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Dehydro Isradipine Lactone

Strategies for the Laboratory Synthesis of Dehydro Isradipine (B148454) Lactone

The laboratory synthesis of Dehydro Isradipine Lactone is intrinsically linked to the synthesis and metabolic pathways of its parent compound, Isradipine. Isradipine itself is synthesized through the Hantzsch pyridine (B92270) synthesis, a one-pot condensation reaction involving an aldehyde, a β-ketoester, and a nitrogen donor.

While specific, detailed laboratory procedures for the direct synthesis of this compound are not extensively documented in publicly available literature, its formation is understood to occur through the oxidation of the dihydropyridine (B1217469) ring of Isradipine, followed by or concurrent with an intramolecular cyclization to form the lactone. This transformation is a known metabolic pathway for Isradipine. nih.govsemanticscholar.org

A plausible synthetic strategy in a laboratory setting would mimic this metabolic transformation. The key steps would likely involve:

Oxidation of the Dihydropyridine Ring: The 1,4-dihydropyridine (B1200194) core of Isradipine is susceptible to oxidation to form the corresponding pyridine derivative. This is a common metabolic fate for dihydropyridine drugs. nih.govsemanticscholar.org Various oxidizing agents could be employed in a laboratory setting to achieve this transformation.

Lactonization: Following or during the oxidation, the ester group at the C3 or C5 position of the dihydropyridine ring undergoes intramolecular cyclization with a suitable neighboring group to form the lactone ring. This reaction is likely facilitated by the specific stereochemistry and conformation of the molecule.

It is important to note that this compound is often available commercially as a reference standard for impurity profiling in pharmaceutical preparations of Isradipine. pharmaffiliates.comaxios-research.com

Synthesis of Related Isradipine Lactone Derivatives

The synthesis of derivatives of Isradipine and its lactone forms is a subject of research interest, aiming to explore structure-activity relationships and develop novel compounds with potentially improved pharmacological profiles.

One approach to synthesizing related derivatives involves modifying the peripheral substituents of the core dihydropyridine or lactone structure. For instance, the synthesis of novel 1,4-dihydropyridine derivatives often utilizes variations of the Hantzsch synthesis by employing different aldehydes, β-ketoesters, or ammonia (B1221849) sources. kuleuven.be

Furthermore, derivatization can be achieved on the pre-formed lactone structure. For example, the synthesis of 13-amino derivatives of dehydrocostus lactone has been accomplished through Michael addition reactions, showcasing a method for introducing new functional groups. nih.gov While this is a different lactone system, the principle of nucleophilic addition to an α,β-unsaturated lactone could be applicable to this compound if it possesses a suitable electrophilic site.

The development of radiolabeled derivatives, such as [11C]isradipine, has also been reported for use in positron emission tomography (PET) imaging studies. mdpi.com This involves the introduction of a radioactive isotope, which requires specialized synthetic techniques, often involving methylation with a radiolabeled methyl iodide. mdpi.com

| Derivative Type | General Synthetic Approach | Potential Application |

| Modified Dihydropyridines | Hantzsch Synthesis with varied starting materials | Structure-Activity Relationship Studies |

| Functionalized Lactones | Nucleophilic addition or other transformations on the lactone ring | Exploration of new biological activities |

| Radiolabeled Analogues | Introduction of a radioactive isotope (e.g., 11C) | In vivo imaging studies (PET) |

Reaction Pathways and Derivatization Studies of this compound

The chemical reactivity of this compound is governed by its constituent functional groups, including the lactone ring, the pyridine core, and the ester moiety.

Lactone Ring Reactions: The lactone, being a cyclic ester, is susceptible to hydrolysis under acidic or basic conditions, which would lead to the opening of the lactone ring to form a hydroxy-carboxylic acid. This is a common reaction for lactones.

Pyridine Ring Chemistry: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) but can undergo reactions at the nitrogen atom (e.g., N-oxidation, quaternization) and at the carbon atoms, particularly if activated by electron-donating or withdrawing groups.

Ester Group Transformations: The ester group can undergo transesterification in the presence of an alcohol and a suitable catalyst, allowing for the modification of the alkyl portion of the ester.

Derivatization Studies: Derivatization of this compound can be explored to create new molecules with potentially different properties. For instance, bioreversible derivatization is a strategy used to modify drug molecules to improve their physicochemical properties, which can involve the formation of esters or lactones that are cleaved in vivo. googleapis.com

Computational studies can also play a role in predicting reaction pathways and designing new derivatives. By understanding the electronic and steric properties of the molecule, chemists can better predict how it will react and design targeted modifications.

| Reaction Type | Reagents/Conditions | Potential Product |

| Lactone Hydrolysis | Acid or Base | Hydroxy-carboxylic acid derivative |

| N-Oxidation of Pyridine | Peroxy acids | Pyridine N-oxide derivative |

| Transesterification | Alcohol, Acid/Base catalyst | New ester derivative |

Degradation Pathways and Stability Profiling of Dehydro Isradipine Lactone

Forced Degradation Studies and Identification of Degradation Products

Forced degradation, or stress testing, is a critical process in pharmaceutical development used to identify the likely degradation products of a drug substance, which helps in establishing degradation pathways and validating the stability-indicating nature of analytical methods. lhasalimited.orgresearchgate.net These studies involve exposing the substance to stress conditions more severe than standard accelerated stability testing, including heat, humidity, light, and a range of pH values. researchgate.netdgra.de

For dihydropyridine (B1217469) derivatives like Isradipine (B148454), from which Dehydro Isradipine Lactone is formed, forced degradation studies are essential. nih.govnih.gov The primary degradation pathway for many 1,4-dihydropyridines is the oxidation of the dihydropyridine ring to form the corresponding pyridine (B92270) derivative. nih.govsemanticscholar.org In the case of Isradipine, this leads to the formation of Dehydro Isradipine, which can undergo further transformation. nih.gov

While specific forced degradation studies on isolated this compound are not extensively detailed in publicly available literature, the analysis of Isradipine's degradation provides significant insights. The identification of degradation products typically requires sophisticated analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS). nih.govlhasalimited.org This allows for the separation and structural elucidation of impurities and degradants. nih.gov

Table 1: Identified Degradation Products of Related Dihydropyridines in Forced Degradation Studies This table is based on findings for Isradipine and other dihydropyridine compounds to infer potential degradation behavior.

| Parent Compound | Stress Condition | Major Degradation Product | Reference |

|---|---|---|---|

| Isradipine | Oxidation, UV Light | Dehydro Isradipine (Pyridine derivative) | nih.govnih.gov |

| Azelnidipine | Oxidation | Dehydro-Azelnidipine | nih.gov |

| Nifedipine | UV Light | Dehydronifedipine | researchgate.net |

| Amlodipine | Acid, Base, Oxidation | Pyridine derivative (Impurity D) | lcms.cz |

Investigation of Environmental Stressors on this compound Stability

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Environmental factors such as light, hydrolysis, heat, and oxidation are key stressors.

Dihydropyridine class compounds are well-known for their sensitivity to light. researchgate.net Studies on the parent drug, Isradipine, have shown it to be susceptible to degradation upon exposure to UV light. nih.gov The primary photolytic degradation reaction for 1,4-dihydropyridines involves the aromatization of the dihydropyridine ring into a pyridine ring. researchgate.net For instance, nifedipine, a related drug, degrades into dehydronifedipine upon exposure to UVA light. researchgate.net It is therefore highly probable that this compound, which already contains a modified ring structure, would also exhibit sensitivity to light, potentially leading to further degradation.

Hydrolysis is the degradation of a chemical compound by reaction with water. The rate of hydrolysis is often dependent on pH and temperature. nih.gov this compound contains a lactone, which is a cyclic ester, and an ester group, both of which are susceptible to hydrolysis. nih.govpasseidireto.com The hydrolysis of the lactone ring would result in the formation of a d-hydroxyl acid. passeidireto.com Similarly, the ester linkage can be cleaved under acidic or basic conditions. nih.gov Studies on the related drug azelnidipine, which also contains ester groups, show it degrades under both acidic and alkaline conditions, following first-order kinetics. nih.gov Although one study on bulk Isradipine found it to be stable under acidic and basic conditions, the lactone structure in the impurity may have different sensitivities. nih.gov

Thermal stability is crucial for determining appropriate storage and handling conditions. mdpi.com Studies on Isradipine have indicated that it is stable to heating. nih.gov However, the thermal stability of this compound as an isolated compound requires specific investigation. Thermal degradation studies, often performed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), can reveal the temperature at which decomposition begins. mdpi.com For many complex organic molecules, decomposition in an oxidizing atmosphere (like air) can be more complex than in an inert one. mdpi.com

Oxidative degradation can occur when a drug substance is exposed to an oxidizing agent, such as hydrogen peroxide, or even atmospheric oxygen. nih.gov Isradipine has been found to be susceptible to oxidative processes. nih.gov The primary site of oxidation in dihydropyridine compounds is the dihydropyridine ring itself, leading to aromatization. nih.govsemanticscholar.org Since this compound is already an oxidized and rearranged product of Isradipine, its own susceptibility to further oxidation would depend on its chemical structure. The presence of the benzofurazan (B1196253) ring and other functional groups could be potential sites for oxidative attack. nih.gov

Table 2: Summary of Stability Profile for Isradipine (Parent Drug) under Stress Conditions This data provides an inferential basis for the potential stability of this compound.

| Stress Condition | Stability of Isradipine | Reference |

|---|---|---|

| Acidic Conditions | Stable | nih.gov |

| Basic Conditions | Stable | nih.gov |

| Heating | Stable | nih.gov |

| UV Light | Susceptible to degradation | nih.gov |

| Oxidation | Susceptible to degradation | nih.gov |

Long-Term Stability Assessment of this compound Reference Standards

Reference standards are highly purified compounds used as a benchmark for analytical purposes. Their stability over time is paramount to ensure the accuracy and validity of analytical results. Long-term stability studies are conducted under controlled storage conditions to determine the shelf-life of the reference standard. researchgate.net

For a reference standard of an impurity like this compound, these studies would involve storing the material at recommended temperatures (e.g., refrigerated or frozen at -70°C) and periodically testing its purity and potency against a freshly prepared or characterized lot. researchgate.net The data from such studies establish the re-test date for the reference standard. While specific long-term stability data for this compound is not publicly available, standard procedures for pharmaceutical reference materials would be followed. researchgate.net This ensures that the standard remains suitable for its intended use in identifying and quantifying the impurity in Isradipine drug products.

Advanced Analytical Methodologies for Dehydro Isradipine Lactone Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of Dehydro Isradipine (B148454) Lactone, enabling its separation from the parent drug, Isradipine, and other related substances. These techniques are often coupled with various detectors for quantification.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Dehydro Isradipine Lactone and other dihydropyridine (B1217469) compounds. nih.govajrconline.org HPLC methods offer robust and reproducible means for the separation and quantification of these compounds. nih.gov Typically, reversed-phase columns, such as C18, are employed with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.gov The detection is commonly performed using a UV detector, as dihydropyridines possess chromophores that absorb in the UV region. The development of sensitive HPLC methods is crucial for pharmacokinetic studies and for monitoring the purity of Isradipine formulations. nih.gov For instance, a validated HPLC method can achieve a limit of detection as low as 2.5 ng/ml in plasma, demonstrating its suitability for bioanalytical applications. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. mdpi.com This technique utilizes columns with smaller particle sizes (<2 µm), which results in higher efficiency and sensitivity. mdpi.com UPLC is particularly advantageous for the analysis of complex mixtures and for high-throughput screening. mdpi.com In the context of this compound, UPLC can be coupled with mass spectrometry (UPLC-MS/MS) to provide a highly sensitive and selective method for quantification in biological matrices. researchgate.net This approach is beneficial for pharmacokinetic studies where low concentrations of the analyte are expected. researchgate.net

Gas Chromatography (GC) Approaches

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), provides a powerful tool for the analysis of this compound and other metabolites of dihydropyridine calcium channel blockers. nih.gov This technique is especially useful for the detection of these compounds in urine samples as part of systematic toxicological analysis. nih.gov Prior to GC analysis, a derivatization step, such as extractive methylation, is often necessary to increase the volatility of the analytes. nih.gov The use of mass chromatography with specific ions can indicate the potential presence of calcium channel blocker metabolites, which can then be confirmed by comparing their full mass spectra with reference spectra. nih.gov GC-MS methods can achieve a limit of detection in the low ng/mL range, making them suitable for detecting therapeutic concentrations. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound. These methods provide detailed information about the molecular structure and fragmentation patterns of the compound.

Mass Spectrometry (MS and LC-MS/MS) for Structure Elucidation and Quantification

Mass Spectrometry (MS) and its tandem version (MS/MS), often coupled with liquid chromatography (LC), are premier techniques for both the structural elucidation and quantification of this compound. pharmaffiliates.commdpi.com LC-MS/MS methods are highly sensitive and specific, making them ideal for quantifying trace levels of the compound in complex biological matrices like plasma. mdpi.comnih.gov The procedure often involves a simple liquid-liquid extraction for sample preparation, followed by analysis using positive ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. nih.gov This allows for the specific detection of the transition from the precursor ion to a product ion, ensuring high selectivity. nih.gov For structural elucidation, high-resolution mass spectrometry can provide accurate mass measurements, which helps in confirming the elemental composition of the molecule. pharmaffiliates.com The fragmentation patterns observed in the MS/MS spectra offer valuable clues about the compound's structure. However, it is important to note that in-source conversion between a lactone and its corresponding hydroxy acid can occur, necessitating chromatographic separation for accurate quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural analysis of organic molecules like this compound. pharmaffiliates.comazolifesciences.com 1H and 13C NMR are the most common types of NMR experiments used to determine the carbon-hydrogen framework of a molecule. azolifesciences.com The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide detailed information about the connectivity and spatial arrangement of atoms. azolifesciences.com For complex structures, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC can be employed to establish correlations between different nuclei and further elucidate the structure. researchgate.net While NMR is a primary tool for structure confirmation, it is generally less sensitive than mass spectrometry and is typically used for the analysis of purified compounds. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental tools for the structural elucidation and quantification of pharmaceutical compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly valuable in the analysis of this compound.

Infrared (IR) Spectroscopy IR spectroscopy is a powerful technique for identifying functional groups within a molecule. americanpharmaceuticalreview.com Historically used for molecular structure identification of small molecules, its application in the pharmaceutical industry is now routine, often employing Fourier Transform Infrared (FT-IR) spectrometry. americanpharmaceuticalreview.com For this compound, IR spectroscopy helps in confirming its formation by identifying characteristic absorption bands corresponding to its unique lactone structure, which differs significantly from the dihydropyridine ring of the parent Isradipine.

Key structural features of this compound, such as the C=O (carbonyl) of the lactone ring, the ester carbonyl, and aromatic vibrations, can be identified. nih.gov The analysis is often performed using the Attenuated Total Reflection (ATR) technique, which is advantageous as it requires minimal sample preparation and allows for direct measurement of solid powder samples in minutes. frontiersin.org While a specific spectrum for this compound is not publicly available, its analysis would be compared against the spectrum of pure Isradipine to confirm the structural transformation. For instance, the IR spectrum of Isradipine shows characteristic peaks that would be absent or shifted in the lactone derivative. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is a well-established quantitative technique in pharmaceutical analysis, used for assays, impurity quantification, and dissolution testing. thermofisher.com The method measures the absorption of UV or visible light by a substance, which is proportional to its concentration.

This compound, containing chromophoric groups, exhibits distinct UV absorption characteristics. nih.gov The UV spectrum is influenced by the molecule's electronic structure, which is altered during the degradation of Isradipine to its lactone form. For example, the photodegradation of nifedipine, a related dihydropyridine, leads to a high-energy shift of its UV absorption bands, a phenomenon that would also be expected when Isradipine transforms into this compound. nih.gov Analytical methods often use a UV-Vis spectrophotometer, coupled with High-Performance Liquid Chromatography (HPLC), as a detector to quantify the impurity at specific wavelengths where it has maximum absorbance, ensuring sensitivity and specificity. chromatographyonline.com The selection of an appropriate wavelength allows for the quantification of this compound even in the presence of the parent drug, Isradipine. researchgate.net

Electrochemical and Other Advanced Detection Methods

Beyond standard spectroscopic techniques, electrochemical methods and other advanced detection systems offer enhanced sensitivity and selectivity for the analysis of this compound.

Electrochemical Detection Electrochemical methods are based on the oxidation or reduction of a molecule at an electrode surface. Dihydropyridine compounds like Isradipine are electrochemically active, meaning they can be oxidized. ajrconline.orgresearchgate.net This property is exploited in analytical detection. The oxidation of the dihydropyridine ring to a pyridine (B92270) derivative produces a measurable voltammetric peak. researchgate.net

This compound, being a derivative of Isradipine, would also exhibit electrochemical activity, though its redox potential would differ from the parent compound. This difference allows for selective detection. Techniques like Differential Pulse Voltammetry (DPV) can be used for quantification, offering high sensitivity with detection limits often in the micromolar (µM) range. researchgate.netnih.gov When coupled with HPLC (HPLC-ECD), electrochemical detection provides a powerful tool for determining the presence of this compound in complex matrices. ajrconline.org The sensitivity of modern electrochemical sensors, sometimes enhanced with nanomaterials, allows for the detection of trace amounts of such impurities. iapchem.orgmdpi.com

Other Advanced Detection Methods Mass Spectrometry (MS) is a critical tool for the definitive identification and structural elucidation of impurities. When interfaced with liquid chromatography (LC-MS), it allows for the separation of impurities from the active pharmaceutical ingredient (API) followed by their precise mass determination. This helps in confirming the identity of this compound by matching its molecular weight (353.33 g/mol ) and fragmentation pattern. pharmaffiliates.comnih.gov LC-MS is instrumental in degradation studies to identify unknown degradation products. researchgate.net

Computational approaches are also increasingly used to predict metabolic and degradation pathways. nih.gov Systems like the Pathway Prediction System (PPS) can suggest potential transformations, which can then be confirmed using analytical techniques like LC-MS. nih.gov

Development and Validation of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is a regulatory requirement to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, such as this compound. chromatographyonline.com

Method Development The most common approach is the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method. chromatographyonline.com The process involves:

Forced Degradation Studies: The parent drug, Isradipine, is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products, including this compound. researchgate.netnih.gov

Chromatographic Separation: A method is developed to achieve adequate separation between the parent drug peak and the peaks of all generated impurities. This typically involves optimizing the mobile phase composition, pH, column type (e.g., C18), flow rate, and temperature. scirp.org The goal is to ensure sufficient resolution between all components.

Detection: UV detection is commonly used, with the wavelength set to an optimum value for detecting both the API and its impurities. scirp.org

Method Validation Once developed, the method is validated according to International Conference on Harmonisation (ICH) guidelines. scielo.br Validation ensures the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters are summarized in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (e.g., impurities, degradants, placebo). nih.gov | Peak purity of the analyte must be demonstrated; no interference at the retention time of the analyte. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. scirp.org | Correlation coefficient (r²) ≥ 0.999. nih.gov |

| Accuracy | The closeness of test results to the true value, often determined by recovery studies. scielo.br | Percent recovery typically between 98.0% and 102.0%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. scirp.org | Relative Standard Deviation (RSD) ≤ 2.0%. scielo.br |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. nih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov | Typically determined at a signal-to-noise ratio of 10:1. researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. scielo.br | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |

Application in Impurity Profiling and Quality Control Research

Validated stability-indicating methods are the cornerstone of impurity profiling and quality control in the pharmaceutical industry.

Impurity Profiling Impurity profiling involves the identification and quantification of all impurities present in a drug substance or product. For Isradipine, this includes process impurities (from synthesis) and degradation products like this compound. pharmaffiliates.com The developed analytical methods are applied to analyze batches of Isradipine to establish a comprehensive impurity profile. This profile is crucial for understanding the degradation pathways of the drug and for setting appropriate specifications for impurities. researchgate.net The presence of this compound indicates degradation, and its level must be monitored and controlled. nih.gov

Quality Control In a quality control (QC) setting, the validated analytical method is used for the routine testing of raw materials and finished drug products. frontiersin.org These tests ensure that each batch meets the predefined quality standards before it is released for use.

Key QC applications include:

Release Testing: Quantifying the amount of this compound in a new batch of Isradipine to ensure it does not exceed the established safety limits.

Stability Testing: Monitoring the levels of this compound in Isradipine drug products over time under various storage conditions (e.g., temperature, humidity). chromatographyonline.com This provides data on the drug's shelf-life and appropriate storage recommendations.

Raw Material Qualification: Ensuring the quality of the starting materials and intermediates used in the synthesis of Isradipine to minimize the potential for impurity formation.

The table below outlines the role of analytical methods in the quality control of this compound.

| QC Application | Objective | Analytical Method Used |

|---|---|---|

| Finished Product Release | To confirm that the level of this compound is below the specified limit in the final product. | Validated Stability-Indicating HPLC/UPLC |

| Stability Studies | To track the formation of this compound over the product's shelf-life. | Validated Stability-Indicating HPLC/UPLC |

| Degradation Pathway Elucidation | To identify this compound and other degradants formed under stress conditions. | LC-MS, IR Spectroscopy |

| Cleaning Validation | To ensure manufacturing equipment is free from residues of the API and its impurities. | HPLC with UV or MS detection |

Preclinical Pharmacological Investigations and Mechanistic Insights

In Vitro Cellular and Molecular Mechanisms of Dehydro Isradipine (B148454) Lactone

No studies detailing the in vitro effects of Dehydro Isradipine Lactone on specific cell lines, receptor binding affinities, or molecular pathways were identified.

Pharmacological Effects in Animal Models (Non-Clinical)

Assessment of Potential Biological Activities in Experimental Models

There is no available data from non-clinical animal models assessing the potential biological activities of this compound.

Neuroprotective Effects in Preclinical Neurological Models

No research could be found that investigates the neuroprotective effects of this compound in any preclinical models of neurological disorders.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

While SAR studies for the broader class of 1,4-dihydropyridines are available, no such studies focusing specifically on this compound or its analogues have been published in the accessible literature.

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Docking Studies of Dehydro Isradipine (B148454) Lactone Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. acs.org This is crucial for understanding how a molecule like Dehydro Isradipine Lactone might interact with biological targets.

For instance, molecular docking has been used to investigate the interactions of Isradipine with various biological targets. In one study, Isradipine was docked against human carbonic anhydrase (hCA) I and II isoenzymes. nih.gov The results showed that Isradipine did not significantly interact with hCA II, but it did show inhibitory potential against hCA I. nih.gov Another in silico study screened Isradipine against several bacterial protein targets, including penicillin-binding protein-4, FtsA, and shikimate dehydrogenase, to explore potential antibacterial applications. texilajournal.com Such studies typically identify key amino acid residues within the protein's binding site that form hydrogen bonds or other non-bonded interactions with the ligand. asianpubs.org

Computational studies on other dihydropyridine (B1217469) lactones have also been performed. For example, research on newly synthesized dihydropyridines often employs docking to predict their potential as calcium channel blockers, comparing their binding interactions within the L-type calcium channel to known drugs. tandfonline.com These analyses help to correlate the compound's structure with its potential biological activity. tandfonline.com

A typical molecular docking workflow involves:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating the 3D structure of the ligand (e.g., this compound) and optimizing its geometry.

Docking Simulation: Using algorithms (e.g., AutoDock Vina) to fit the ligand into the receptor's binding site in various conformations. texilajournal.com

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol) and analyzing the specific interactions. researchgate.netasianpubs.org

The stability of the docked complex can be further evaluated using molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the ligand-receptor system over time. tandfonline.com

Table 1: Example of Docking Scores for Dihydropyridine-related Compounds Against Various Protein Targets Note: This table is illustrative and compiles data from different studies on related compounds, not this compound itself.

| Compound | Protein Target | Docking Score (kcal/mol) | Study Focus |

|---|---|---|---|

| Cilnidipine Degradant (CD3) | Calcium Channel (7VFS) | -9.2 | Degradation Product Activity asianpubs.org |

| Cilnidipine Degradant (KD3) | Calcium Channel (7VFS) | -8.7 | Degradation Product Activity asianpubs.org |

| Isradipine | Penicillin-Binding Protein | High Score (not specified) | Antibacterial Activity texilajournal.com |

| Nimodipine | Carbonic Anhydrase I | High Score (not specified) | CA Inhibition nih.gov |

| DHPA (a novel DHP) | Calcium Channel (3JBR) | -8.8 | Novel CCB Design tandfonline.com |

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. tandfonline.com These methods provide detailed insights into conformational preferences, stability, and chemical reactivity, which are essential for understanding a molecule's behavior.

Reactivity prediction is another key application of quantum chemical calculations. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), scientists can understand a molecule's electronic properties. sciencepub.net

HOMO Energy: Relates to the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater tendency to be oxidized.

LUMO Energy: Relates to the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater tendency to be reduced.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. sciencepub.net

Studies on various 1,4-DHP derivatives have used DFT to calculate these parameters, along with other reactivity descriptors like chemical hardness and electrophilicity, to correlate them with biological activity in Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netsciencepub.net

Table 2: Example of Calculated Quantum Chemical Properties for 1,4-Dihydropyridine (B1200194) Derivatives Note: These values are for representative 1,4-DHP structures from a QSAR study and are not specific to this compound.

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| A1 | -5.59 | -1.87 | 3.72 |

| A2 | -5.43 | -1.61 | 3.82 |

| A3 | -5.40 | -1.56 | 3.84 |

| A4 | -5.91 | -2.32 | 3.59 |

| A5 | -5.68 | -2.01 | 3.67 |

| A6 | -5.47 | -1.47 | 4.00 |

Data sourced from a computational study on selected 1,4-DHPs. sciencepub.net

In Silico Prediction of Metabolic Pathways and Degradation Products

In silico tools are widely used to predict the metabolic fate of drug molecules, helping to identify potential metabolites and degradation products early in the drug development process. nih.gov These predictions are based on knowledge-based systems that contain rules for common metabolic transformations or machine learning algorithms trained on experimental data. semanticscholar.org

For this compound, which is itself a metabolite of Isradipine, in silico tools could predict its further breakdown or transformation in the body. Isradipine is known to be extensively metabolized before excretion, primarily through the oxidation of its dihydropyridine ring to a pyridine (B92270) derivative, followed by cleavage of the ester groups to form carboxylic acids. nih.gov

Several computational platforms are available for metabolism prediction:

Rule-Based Systems: Tools like METEOR and the Pathway Prediction System (PPS) use a library of biotransformation rules to predict the metabolites of a query compound. nih.govsemanticscholar.org

Docking-Based Systems: Programs like MetaSite use docking to predict the site of metabolism (SOM) by evaluating how the molecule fits into the active sites of various drug-metabolizing enzymes, such as Cytochrome P450 (CYP) isoforms. nih.govsemanticscholar.org

Degradation Prediction: Software such as Zeneth can predict chemical degradation under various conditions, which is useful for identifying potential impurities that may form during manufacturing or storage. researchgate.net

A practical example is the in silico analysis of degradation products for cilnidipine, another dihydropyridine calcium channel blocker. asianpubs.orgresearchgate.net In this study, computational tools were used to predict the bacterial mutagenicity of its identified degradants, demonstrating how in silico methods help assess the safety profile of both the drug and its related substances. researchgate.net

Predictive Algorithms for Biological Activity and ADME Properties

Predictive algorithms are essential for estimating a compound's biological activity and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties without the need for initial experimental testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.org By identifying key molecular descriptors (e.g., physicochemical, electronic, topological) that influence activity, these models can predict the activity of new, untested compounds. sciencepub.netijnrd.org For dihydropyridines, QSAR models have been developed to predict their calcium channel blocking activity. ijnrd.org

ADME Prediction: The success of a drug is highly dependent on its pharmacokinetic profile. In silico ADME models predict properties such as:

Absorption: Intestinal absorption (HIA) and cell permeability (e.g., Caco-2). sciforum.net

Distribution: Plasma protein binding, volume of distribution, and blood-brain barrier (BBB) penetration. acs.orgmdpi.com

Metabolism: Metabolic stability and identification of metabolizing enzymes (as discussed in 7.3). tandfonline.com

Excretion: Prediction of clearance pathways.

Toxicity: Prediction of potential toxicities like mutagenicity, carcinogenicity, and hepatotoxicity. acs.org

Various software platforms, such as SwissADME and ProTox-II, are used to generate these predictions based on a molecule's structure. acs.org For example, a study on Isradipine showed it has high gastrointestinal absorption but does not appear to cross the blood-brain barrier, and it may be involved in drug interactions via cytochrome enzymes. texilajournal.com The lipophilicity, often expressed as a logP or logD value, is a critical parameter for these predictions. mdpi.com

Table 3: Example of Predicted ADME Properties for a Dihydropyridine Derivative Note: This table is illustrative, based on the types of predictions generated by tools like SwissADME, and does not represent actual data for this compound.

| Property | Predicted Value | Interpretation |

|---|---|---|

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Lipinski's Rule of 5 | 0 Violations | Good drug-likeness properties |

| log Kp (skin permeation) | -6.5 cm/s | Low skin permeability |

Q & A

Q. What analytical techniques are recommended for quantifying Dehydro Isradipine Lactone in pharmaceutical and biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is widely used due to its precision and cost-effectiveness. Hyphenated techniques like LC-MS/MS offer higher sensitivity for detecting metabolites in biological fluids (e.g., plasma). Stability-indicating methods should validate specificity under stress conditions (e.g., pH, temperature) .

Q. How can researchers ensure the structural integrity of this compound during experimental procedures?

Spectroscopic methods (NMR, IR) confirm structural identity, while mass spectrometry (MS) verifies molecular weight. Stability studies under controlled conditions (e.g., light, humidity) and purity assessments via chromatographic separation (TLC, HPLC) are critical .

Q. What are the primary metabolic pathways leading to the formation of this compound from its parent compound?

this compound is formed via oxidative processes and lactonization of Isradipine, accounting for >75% of its metabolites. Enzymatic hydrolysis and renal/hepatic clearance further influence its pharmacokinetic profile .

Q. How does renal impairment affect the pharmacokinetics of this compound?

Mild renal impairment (creatinine clearance 30–80 mL/min) increases systemic exposure (AUC) by 45% due to reduced clearance. Dose adjustments are necessary to avoid accumulation and toxicity .

Q. What validated protocols exist for isolating this compound from complex biological mixtures?

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are optimized using polarity-matched solvents. LC-MS/MS with isotopic internal standards ensures quantification accuracy in plasma and urine .

Advanced Research Questions

Q. How can discrepancies between preclinical neuroprotective effects of this compound in Parkinson’s models and clinical trial outcomes be systematically analyzed?

Differences in species-specific metabolism, blood-brain barrier permeability, and dosing regimens (e.g., animal vs. human-equivalent doses) must be evaluated. Post hoc analysis of clinical data (e.g., subgroup stratification) can identify responsive cohorts .

Q. What experimental strategies are employed to evaluate the blood-brain barrier (BBB) permeability of this compound in neurodegenerative research?

In vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) assess transcellular transport. In vivo techniques include microdialysis for cerebrospinal fluid (CSF) sampling and PET imaging with radiolabeled analogs .

Q. How should researchers design dose-response studies to assess the therapeutic window of this compound in hypertension models?

Use telemetry-instrumented animals to monitor real-time hemodynamic changes (cardiac output, vascular resistance). Dose escalation studies with pharmacokinetic-pharmacodynamic (PK-PD) modeling identify optimal efficacy-toxicity ratios .

Q. What methodological considerations are critical when assessing this compound’s interaction with calcium channels in vascular smooth muscle?

Radioligand binding assays (e.g., [³H]-Isradipine displacement) quantify affinity for L-type calcium channels. Functional assays (e.g., isolated artery tension measurements) validate vasodilatory effects .

Q. How can in vitro binding affinity data for this compound be reconciled with in vivo efficacy profiles in cardiovascular research?

Tissue distribution studies (e.g., autoradiography) and metabolite profiling clarify bioavailability differences. Computational modeling (e.g., molecular dynamics simulations) predicts binding kinetics under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.